3-oxo-3-phenylpropanal O-(2,6-dichlorobenzyl)oxime
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Overview
Description
3-oxo-3-phenylpropanal O-(2,6-dichlorobenzyl)oxime is a chemical compound with the molecular formula C16H13Cl2NO2 It is known for its unique structure, which includes a phenyl group, a propanal group, and an oxime group attached to a dichlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3-phenylpropanal O-(2,6-dichlorobenzyl)oxime typically involves the reaction of 3-oxo-3-phenylpropanal with O-(2,6-dichlorobenzyl)hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-oxo-3-phenylpropanal O-(2,6-dichlorobenzyl)oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Oxime derivatives with altered functional groups.
Reduction: Amines with the removal of the oxime group.
Substitution: Compounds with substituted dichlorobenzyl groups.
Scientific Research Applications
3-oxo-3-phenylpropanal O-(2,6-dichlorobenzyl)oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-oxo-3-phenylpropanal O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may influence enzymatic activity. Additionally, the dichlorobenzyl moiety can interact with biological membranes, affecting cell permeability and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-3-phenylpropanal O-(2,4-dichlorobenzyl)oxime
- 3-oxo-3-phenylpropanal O-(2,5-dichlorobenzyl)oxime
- 3-oxo-3-phenylpropanal O-(2,6-difluorobenzyl)oxime
Uniqueness
3-oxo-3-phenylpropanal O-(2,6-dichlorobenzyl)oxime is unique due to the specific positioning of the dichlorobenzyl group, which can influence its reactivity and interaction with other molecules. The presence of two chlorine atoms in the 2,6-positions provides distinct steric and electronic effects compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c17-14-7-4-8-15(18)13(14)11-21-19-10-9-16(20)12-5-2-1-3-6-12/h1-8,10H,9,11H2/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHXDRGVRZFVQF-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC=NOCC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C/C=N/OCC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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